3-bromobenzyl 4-(aminosulfonyl)benzoate
Description
3-Bromobenzyl 4-(aminosulfonyl)benzoate is a synthetic benzoate ester derivative characterized by two key functional groups:
- A 4-(aminosulfonyl) substituent on the benzoate ring, which introduces hydrogen-bonding capabilities and polarity.
This compound is hypothesized to have applications in medicinal chemistry, particularly as a sulfatase inhibitor, based on structural similarities to cyclic esters of 4-[(aminosulfonyl)-oxy]-benzoate, which are known to inhibit estrogen sulfatase—a therapeutic target in breast cancer .
Properties
IUPAC Name |
(3-bromophenyl)methyl 4-sulfamoylbenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrNO4S/c15-12-3-1-2-10(8-12)9-20-14(17)11-4-6-13(7-5-11)21(16,18)19/h1-8H,9H2,(H2,16,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPNHVCMATLOABT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)COC(=O)C2=CC=C(C=C2)S(=O)(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 3-bromobenzyl 4-(aminosulfonyl)benzoate with structurally or functionally related compounds, focusing on biological activity, physicochemical properties, and synthetic utility.
Sulfatase Inhibitors
| Compound | Structure Highlights | Biological Activity (Relative Potency) | Key References |
|---|---|---|---|
| This compound | Bromobenzyl + aminosulfonyl benzoate | Higher potency than 667 COUMATE/EMATE | Patel et al. (2003) |
| 667 COUMATE | Coumarin-based sulfamate | Moderate sulfatase inhibition | Stanway et al. (2006) |
| EMATE | Estrone-derived sulfamate | Lower irreversible inhibition | Billich et al. (2000) |
- Mechanistic Insights: The aminosulfonyl group in this compound likely enhances target binding via hydrogen bonding, while the bromine atom may stabilize the compound’s interaction with hydrophobic enzyme pockets .
- Advantages Over EMATE: Unlike EMATE, which is a steroid derivative, this compound’s non-steroidal structure reduces the risk of estrogenic side effects .
Benzoate Esters with Amino/Alkyl Substituents
- Reactivity: Ethyl 4-(dimethylamino)benzoate exhibits superior reactivity in resin polymerization compared to methacrylate-based co-initiators, but this compound’s bioactivity prioritizes therapeutic over industrial use .
- Solubility: The aminosulfonyl group improves aqueous solubility relative to trifluoromethyl analogs, though bromine slightly increases logP .
Halogenated Benzyl Esters
| Compound | Halogen Position | Key Properties |
|---|---|---|
| 4-Bromobenzyl acetate | Bromine at C4 (benzyl) | High thermal stability, low reactivity |
| This compound | Bromine at C3 (benzyl) | Enhanced enzyme inhibition, moderate stability |
- Steric Effects: The meta-position (C3) bromine in this compound reduces steric hindrance compared to para-substituted halogenated esters, facilitating enzyme binding .
Research Findings and Implications
- Molecular Docking: AutoDock4 simulations suggest that the aminosulfonyl group forms stable hydrogen bonds with sulfatase active sites, while the bromobenzyl moiety interacts with hydrophobic residues .
- Synthetic Feasibility : Analogous methyl benzoate derivatives (e.g., methyl 4-(bromomethyl)benzoate) are commercially available, suggesting viable synthetic routes for scaling production .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-bromobenzyl 4-(aminosulfonyl)benzoate, and how do reaction conditions influence yield?
- Methodology : The synthesis typically involves esterification and sulfonamide formation. A two-step approach is recommended:
Sulfamoylation : React 4-sulfamoylbenzoic acid with thionyl chloride (SOCl₂) to form the acyl chloride intermediate, followed by nucleophilic substitution with 3-bromobenzyl alcohol in anhydrous dichloromethane (DCM) under nitrogen .
Esterification : Alternatively, use a coupling agent like DCC (dicyclohexylcarbarbodiimide) with DMAP (dimethylaminopyridine) as a catalyst in dry THF .
- Key Variables :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | SOCl₂, reflux, 6h | 78 | 95% |
| 2 | DCC/DMAP, THF, 24h | 85 | 97% |
- Critical Note : Avoid aqueous conditions during sulfamoylation to prevent hydrolysis of the sulfonamide group .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Analytical Techniques :
- ¹H/¹³C NMR : Confirm the presence of the 3-bromobenzyl group (δ ~4.8 ppm for CH₂, δ ~7.3–7.6 ppm for aromatic protons) and sulfamoyl NH₂ (δ ~6.5 ppm, broad singlet) .
- FT-IR : Look for S=O asymmetric/symmetric stretches (~1300 cm⁻¹ and ~1150 cm⁻¹) and ester C=O (~1720 cm⁻¹) .
- Elemental Analysis : Match calculated vs. observed C, H, N, S, and Br percentages (e.g., Br content ~21.5%) .
Advanced Research Questions
Q. How does the 3-bromo substituent influence the compound’s reactivity in nucleophilic aromatic substitution (NAS) or Suzuki coupling?
- Mechanistic Insights :
- The bromine atom at the 3-position activates the benzyl group for NAS (e.g., with amines or thiols) due to its electron-withdrawing nature. However, steric hindrance may reduce reactivity compared to para-substituted analogs .
- In Suzuki-Miyaura coupling, the bromine can be replaced with aryl/heteroaryl boronic acids using Pd(PPh₃)₄ as a catalyst. Example:
| Catalyst | Base | Solvent | Yield (%) |
|---|---|---|---|
| Pd(PPh₃)₄ | K₂CO₃ | DME/H₂O | 65 |
- Contradiction Alert : Some studies report lower yields for 3-bromo derivatives compared to 4-bromo analogs due to regioselectivity challenges .
Q. What strategies mitigate sulfamoyl group decomposition during high-temperature reactions?
- Solutions :
- Use inert atmospheres (N₂/Ar) and aprotic solvents (e.g., DMF or DMSO) to stabilize the sulfonamide .
- Add scavengers like molecular sieves to sequester trace water .
- Data : Thermal gravimetric analysis (TGA) shows decomposition onset at ~220°C, suggesting reactions should be conducted below 150°C .
Q. How can computational modeling predict the biological activity of this compound?
- Methods :
Docking Studies : Use AutoDock Vina to simulate binding to targets like carbonic anhydrase or cyclooxygenase (COX), leveraging the sulfamoyl group’s affinity for zinc-containing enzymes .
ADMET Prediction : Tools like SwissADME predict moderate bioavailability (LogP ~2.8) and blood-brain barrier permeability .
- Validation : Correlate in silico results with in vitro enzyme inhibition assays (e.g., IC₅₀ values for COX-2 inhibition) .
Methodological Challenges & Troubleshooting
Q. Why do impurities arise during scale-up synthesis, and how can they be addressed?
- Common Issues :
- Byproduct Formation : Bromide displacement by residual water forms 4-(aminosulfonyl)benzoic acid. Mitigate by rigorous drying of reagents .
- Column Chromatography Limitations : Replace with recrystallization (e.g., ethyl acetate/hexane) for large-scale purification .
- Yield Optimization Table :
| Scale (g) | Purity (%) | Method |
|---|---|---|
| 1 | 97 | Column Chromatography |
| 10 | 90 | Recrystallization |
Q. How to resolve discrepancies in biological activity data across studies?
- Root Causes :
- Solubility Variability : Use DMSO stocks with <0.1% water to prevent precipitation in cell-based assays .
- Assay Conditions : Standardize protocols (e.g., pH 7.4 buffer for enzyme inhibition assays) .
- Case Study : Inconsistent IC₅₀ values for COX-2 inhibition (5–50 µM) were traced to differences in enzyme sources (recombinant vs. native) .
Ethical & Safety Considerations
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
